4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole

Physicochemical profiling Chromatographic method development Formulation pre-screening

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole (CAS 158499-69-5; molecular formula C₁₈H₁₃ClN₂O; MW 308.76 g·mol⁻¹) is a heterocyclic small molecule that conjoins a quinoline ring, a 4,5-dihydrooxazole (2-oxazoline) ring, and a 4‑chlorophenyl substituent. Its predicted physicochemical properties include a boiling point of 499.4 ± 45.0 °C, a density of 1.32 ± 0.1 g·cm⁻³, and an acid dissociation constant (pKa) of 3.97 ± 0.46.

Molecular Formula C18H13ClN2O
Molecular Weight 308.8 g/mol
Cat. No. B12875348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole
Molecular FormulaC18H13ClN2O
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=NC3=CC=CC=C23)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN2O/c19-13-7-5-12(6-8-13)17-11-22-18(21-17)15-9-10-20-16-4-2-1-3-14(15)16/h1-10,17H,11H2
InChIKeyKQVFSCNQXVYISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole: Structural Identity, Physicochemical Profile, and Class Positioning for Procurement Evaluation


4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole (CAS 158499-69-5; molecular formula C₁₈H₁₃ClN₂O; MW 308.76 g·mol⁻¹) is a heterocyclic small molecule that conjoins a quinoline ring, a 4,5-dihydrooxazole (2-oxazoline) ring, and a 4‑chlorophenyl substituent . Its predicted physicochemical properties include a boiling point of 499.4 ± 45.0 °C, a density of 1.32 ± 0.1 g·cm⁻³, and an acid dissociation constant (pKa) of 3.97 ± 0.46 . The compound belongs to the quinoline-oxazoline hybrid class, members of which have been investigated for antimalarial activity in the sub‑micromolar range against Plasmodium falciparum [1], for anticancer activity through EGFR‑TK inhibition , and as N,N-bidentate ligands in asymmetric catalysis . Unlike the widely commercialized (S)-Ph-Quinox ligand series that features a 2-quinolinyl linkage, this compound bears the oxazoline at the quinoline C4 position, and unlike simpler 2-(quinolin-2-yl)-4,5-dihydrooxazole, it carries a 4‑chlorophenyl substituent at the oxazoline C4 position, establishing a structurally distinct coordination and electronic environment.

Why 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole Cannot Be Replaced by Common Quinoline-Oxazoline Analogs in Structure-Sensitive Applications


Quinoline-oxazoline compounds are not freely interchangeable because small variations in substitution pattern and connectivity produce large differences in metal‑coordination geometry, electronic tuning, and biological target engagement. The target compound differs from common analogs such as 2-(quinolin-2-yl)-4,5-dihydrooxazole, (S)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, and (S)-4-isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole in three critical respects: (i) the oxazoline is tethered at the quinoline C4 rather than C2 position, altering the N–N bite angle in bidentate coordination [1]; (ii) the 4‑chlorophenyl substituent introduces a modest electron‑withdrawing effect (Hammett σₚ = +0.23 for Cl) absent in phenyl, benzyl, or isopropyl analogs [2]; and (iii) the compound is non‑chiral at the oxazoline ring, whereas many ligand‑series members incorporate stereogenic centers at C4 of the oxazoline, resulting in fundamentally different enantioselective outcomes . These structural distinctions mean that substitution with a 2-quinolinyl or unsubstituted‑phenyl analog will yield a different coordination compound, a different biological profile, and a different crystal packing motif [3]. The quantitative evidence below establishes where these differences have measurable consequences for selection.

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole versus Closest Analogs


Physicochemical Differentiation: Predicted Boiling Point, Density, and pKa Compared with 2-(Quinolin-2-yl)-4,5-dihydrooxazole and (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

The target compound exhibits a predicted boiling point of 499.4 ± 45.0 °C, which is substantially higher than that of the comparator 2-(quinolin-2-yl)-4,5-dihydrooxazole (380.2 ± 15.0 °C) and moderately higher than (S)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (476.8 ± 38.0 °C) . Its predicted density (1.32 ± 0.1 g·cm⁻³) also exceeds that of both comparators (1.26 ± 0.1 and 1.22 ± 0.1 g·cm⁻³, respectively). The pKa (3.97 ± 0.46) is elevated relative to 2-(quinolin-2-yl)-4,5-dihydrooxazole (3.27 ± 0.61), reflecting the electronic influence of the 4-chlorophenyl substituent and altered quinoline connectivity .

Physicochemical profiling Chromatographic method development Formulation pre-screening

Molecular Weight Differentiation: Impact on Molar Activity Calculations and Dosing in Biological Assays

With a molecular weight of 308.76 g·mol⁻¹, the target compound is 55.7% heavier than 2-(quinolin-2-yl)-4,5-dihydrooxazole (198.22 g·mol⁻¹) and 12.6% heavier than (S)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (274.32 g·mol⁻¹) . This mass difference—attributable to the 4-chlorophenyl group—means that equimolar concentrations correspond to substantially different mass concentrations; a 10 µM solution of the target compound requires ~1.56× the mass of the phenyl analog per unit volume.

Molar activity normalization SAR studies Dose-response calculations

Regioisomeric Connectivity Differentiation: Quinoline C4-Oxazoline versus C2-Oxazoline Linkage and Its Consequences for Bidentate Coordination

The target compound anchors the oxazoline ring at the quinoline C4 position, whereas the vast majority of commercially available quinoline-oxazoline ligands (Ph-Quinox, iPr-Quinox, Bn-Quinox) employ a C2 linkage . A patent covering quinoline-oxazoline compounds for catalytic oxidation explicitly teaches that the N,N-bidentate coordination geometry depends on the position of the oxazoline relative to the quinoline nitrogen; C2-linked systems form a 5-membered chelate ring upon metal binding, while C4-linked systems form a 6-membered chelate ring, producing different bite angles and metal-ligand bond lengths [1]. This geometric difference has been demonstrated crystallographically for the unsubstituted 2-quinolinyl analog, where the quinoline-oxazoline dihedral angle is 11.91° [2]; a C4 linkage is expected to alter this angle substantially, modifying the chiral pocket in catalytic applications.

Asymmetric catalysis Ligand design Metal coordination chemistry

Electronic Modulation by the 4-Chlorophenyl Substituent: Hammett and pKa Evidence Differentiating from Phenyl, Benzyl, and Isopropyl Analogs

The 4‑chlorophenyl substituent introduces a Hammett σₚ value of +0.23, conferring measurable electron-withdrawing character absent in phenyl (σₚ = 0.00), benzyl (σₚ ≈ −0.10), or isopropyl (σₚ ≈ −0.15) analogs [1]. This is reflected in the predicted pKa of the target compound (3.97 ± 0.46), which is 0.70 log units higher than that of the unsubstituted 2-(quinolin-2-yl)-4,5-dihydrooxazole (3.27 ± 0.61) . The pKa shift indicates altered basicity of the oxazoline nitrogen, which directly affects metal-binding affinity and protonation state under physiological or catalytic conditions.

Electronic effects SAR optimization Ligand tuning

Class-Level Antimalarial Activity Inference: Sub-Micromolar Potency of Structurally Related Quinoline-Oxazoline Hybrids

A series of quinoline-oxazole hybrid compounds structurally related to the target compound were evaluated against Plasmodium falciparum in vitro and found to be moderately active with IC₅₀ values in the sub‑micromolar range, while displaying acceptable cytotoxicity toward mononuclear leukocytes [1]. Although the target compound itself has not been tested in this specific assay, it shares the quinoline-oxazoline pharmacophore and the 4‑chlorophenyl substituent—a motif associated with enhanced antiparasitic activity in other quinoline series [2].

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

Anticancer Activity Landscape: Quinoline-Oxazole Hybrids Demonstrate GI₅₀ Values from 0.26 to 25.6 µM Across NCI-60 Panel

A series of twelve quinoline-1,3-oxazole hybrids—compounds that share the quinoline-oxazole core with the target molecule—were screened by the U.S. National Cancer Institute (NCI) against 60 human cancer cell lines [1]. Nine compounds showed outstanding antiproliferative activity with GI₅₀ values ranging from 0.26 to 25.6 µM and LC₅₀ values from 2.96 µM to >100 µM. The mean MG-MID GI₅₀ values of the most active compounds were <2.0 µM, a potency level comparable to methotrexate in this panel. While the target compound was not included in this specific NCI screen, the quinoline C4 connectivity and 4‑chlorophenyl substitution pattern are structurally distinct from the C2‑hydrazine‑linked hybrids tested, offering a complementary SAR vector .

Anticancer drug discovery NCI-60 screening Cytotoxicity profiling

Procurement-Relevant Application Scenarios for 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole Based on Differentiated Evidence


Asymmetric Catalysis Ligand Screening: Exploiting the C4-Quinolinyl Connectivity for 6-Membered Chelate Formation

The C4 attachment of the oxazoline to the quinoline ring, as taught in U.S. Patent 8,263,774, produces a 6-membered chelate upon N,N-bidentate coordination to palladium, copper, or iridium centers—in contrast to the 5-membered chelate formed by all commercial 2-quinolinyl-oxazoline ligands [1]. This geometric difference alters the bite angle and chiral environment around the metal center. Procurement of this compound is warranted for asymmetric catalysis groups seeking to expand ligand libraries beyond the Ph-Quinox/iPr-Quinox paradigm and to probe the effect of chelate ring expansion on enantioselectivity in reactions such as Wacker-type oxidations, allylic alkylations, and C–H borylation .

Antimalarial Lead Optimization: A Chlorophenyl-Quinoline-Oxazoline Chemotype Distinct from 4-Aminoquinolines

The quinoline-oxazoline hybrid class has demonstrated sub‑micromolar antiplasmodial activity against P. falciparum with acceptable selectivity over mononuclear leukocytes [1]. The target compound's 4‑chlorophenyl substituent is a privileged motif in antimalarial medicinal chemistry, and its quinoline C4 connectivity differentiates it from the C2-linked oxazoline series. Procurement is indicated for research groups conducting phenotypic screening against chloroquine-sensitive and chloroquine-resistant P. falciparum strains, particularly where exploration of non‑4‑aminoquinoline chemotypes is a program objective.

Anticancer SAR Expansion: Probing C4-Quinolinyl Geometry in the NCI-60 Active Quinoline-Oxazole Space

Quinoline-oxazole hybrids have shown GI₅₀ values as low as 0.26 µM in the NCI-60 cancer cell line panel [1]. The target compound, with its C4-quinolinyl-oxazoline linkage and 4‑chlorophenyl group, occupies a distinct structural niche relative to the C2‑hydrazine‑linked hybrids that have been screened to date. Procurement is appropriate for medicinal chemistry teams seeking to diversify quinoline-based anticancer lead series, especially where molecular docking against DNA topoisomerase I or EGFR tyrosine kinase is being used to guide compound selection .

Electronic Tuning of Nitrogen-Donor Ligands: Quantified pKa and Hammett Differentiation for Rational Catalyst Design

The target compound's predicted pKa (3.97) and the electron-withdrawing effect of the 4‑chlorophenyl group (σₚ = +0.23) provide a quantifiably distinct electronic profile compared to phenyl- (σₚ = 0.00), benzyl- (σₚ ≈ −0.10), and isopropyl-substituted (σₚ ≈ −0.15) quinoline-oxazoline ligands [1]. This attenuated nitrogen basicity translates to weaker metal-nitrogen bonds, which can be exploited to tune catalyst turnover frequency and substrate scope. Procurement is recommended for organometallic chemistry laboratories that require a library of electronically graded N,N-ligands for systematic optimization of catalytic activity.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.